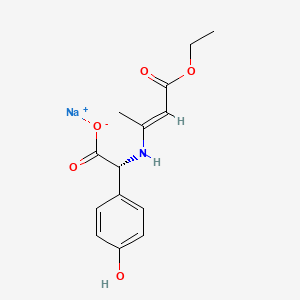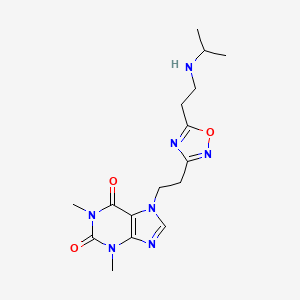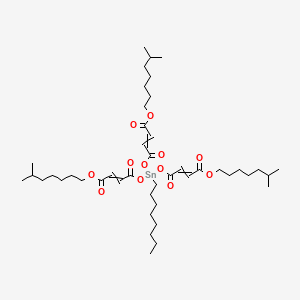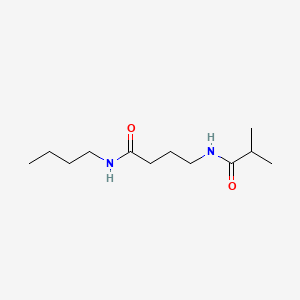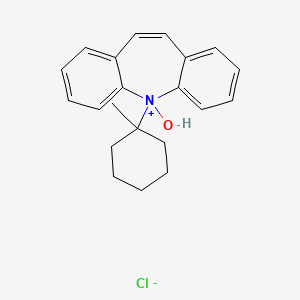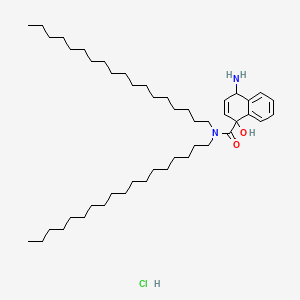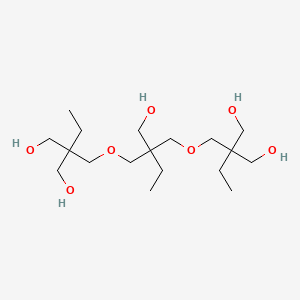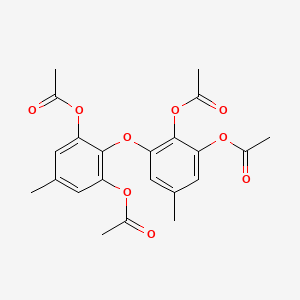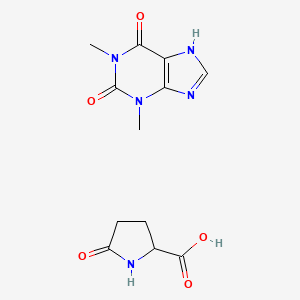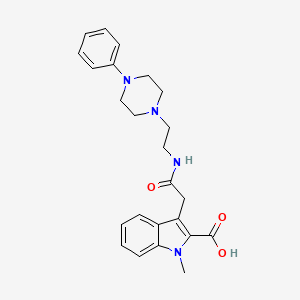
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in both synthetic and medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- involves multiple steps. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
1-Methylindole-2-carboxylic acid: A simpler derivative with similar core structure but fewer functional groups. The uniqueness of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- lies in its complex structure, which allows for diverse chemical reactivity and biological activity.
Properties
CAS No. |
184691-31-4 |
|---|---|
Molecular Formula |
C24H28N4O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-methyl-3-[2-oxo-2-[2-(4-phenylpiperazin-1-yl)ethylamino]ethyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C24H28N4O3/c1-26-21-10-6-5-9-19(21)20(23(26)24(30)31)17-22(29)25-11-12-27-13-15-28(16-14-27)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,25,29)(H,30,31) |
InChI Key |
LPQSNLJWGQDBIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
